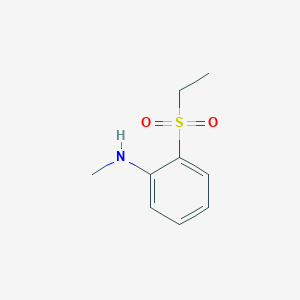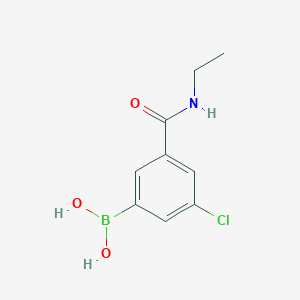
(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid
Descripción general
Descripción
“(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H11BClNO3. It has an average mass of 227.452 Da and a Monoisotopic mass of 227.052048 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a boronic acid group, an ethylcarbamoyl group, and a chlorine atom .Chemical Reactions Analysis
Boronic acids, including “(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid”, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3. It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds. Its ACD/LogP is 1.61 .Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies
Boronic acid derivatives, including similar compounds to (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid, have been studied for their fluorescence quenching properties. Studies on compounds like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid show insights into their behavior in different solvent environments, useful in understanding the photophysical properties of similar boronic acid derivatives (Geethanjali et al., 2015).
Optical Modulation
Phenyl boronic acids are vital for optical modulation. They are used for saccharide recognition and binding ligands to pendant diols. For example, a study on a series of phenyl boronic acids attached to polyethylene glycol shows their ability to modulate the photoluminescence of single-walled carbon nanotubes, demonstrating the potential for (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid in similar applications (Mu et al., 2012).
Antimicrobial Activity
Boron complexes with Schiff base, including derivatives of phenylboronic acid, have been analyzed for their antimicrobial activities. These compounds are screened against various pathogenic fungi and bacteria, indicating potential biomedical applications for similar boronic acid compounds (Biyala et al., 2004).
Boronic Acid in Cellular Recognition
Studies show that boronic acids, such as 3-(Propionamido)phenylboronic acid, exhibit high binding affinity with biological membrane components like N-acetylneuraminic acid. This indicates potential use of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid in cellular recognition and targeting (Otsuka et al., 2003).
Dipole Moments and Quantum Yield Studies
Research on the photophysical properties, including the dipole moments and quantum yield, of boronic acid derivatives, provides insights into their interactions with different solvents. This is relevant for understanding the behavior of similar compounds like (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid in various environments (Geethanjali et al., 2015).
Catalysis in Organic Synthesis
Boronic acids are used as catalysts in organic synthesis, such as in the aza-Michael addition of hydroxamic acid to quinone imine ketals. This demonstrates the potential of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid in catalyzing similar reactions (Hashimoto et al., 2015).
Bacteria Detection
Boronic acid derivatives have been explored for bacteria detection through affinity binding reactions with diol-groups on bacterial cell walls. This indicates a potential application for (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid in biosensing technologies (Wannapob et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
[3-chloro-5-(ethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c1-2-12-9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZMWYYVLMBINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)NCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656991 | |
| Record name | [3-Chloro-5-(ethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid | |
CAS RN |
957120-49-9 | |
| Record name | B-[3-Chloro-5-[(ethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-5-(ethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



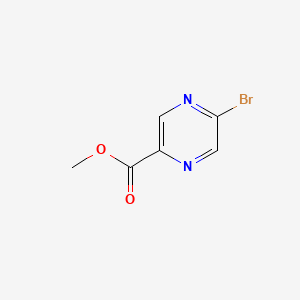
![Ethyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B1418300.png)
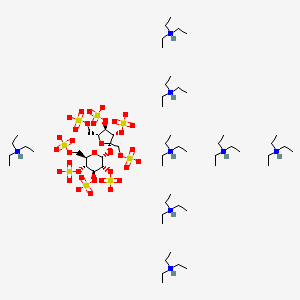
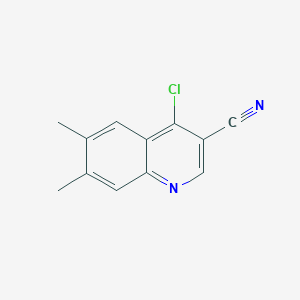
![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)
![Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1418305.png)

![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)
![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)
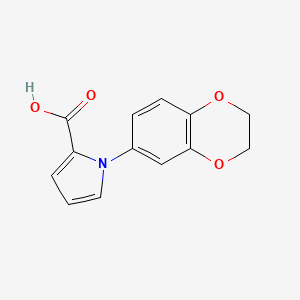
![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)

